molecular formula C13H14ClNO4S B2517254 2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide CAS No. 1396866-45-7

2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide

Cat. No. B2517254
CAS RN: 1396866-45-7
M. Wt: 315.77
InChI Key: XMZRRGHJSJXJDH-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide” contains several functional groups. It has a sulfonamide group (-SO2NH2), which is often found in various drugs due to its bioactive properties . The compound also contains a furan ring, a five-membered aromatic ring with an oxygen atom, which is a common motif in natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic furan ring, the sulfonamide group, and the chloro group attached to a benzene ring .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-donating hydroxy group (-OH) and the electron-withdrawing sulfonamide and chloro groups. These groups could potentially make the compound reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar sulfonamide and hydroxy groups could enhance its solubility in water .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The study of isomorphous benzenesulfonamide crystal structures, closely related to 2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide, has provided insights into the intermolecular interactions that dictate crystal packing. These interactions include C-H...O and C-H...π, alongside the less significant but distinct C-H...Cl interactions. The positioning of Cl atoms introduces subtle variations in the crystal packing between compounds, illuminating the structural dynamics of chlorinated benzenesulfonamides (Bats, Frost, & Hashmi, 2001).

Catalysis and Synthetic Chemistry

The synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction illustrates the compound's utility in enriching gold carbenoid chemistry. This method leverages 1,2-alkynyl migration onto a gold carbenoid, demonstrating the compound's role in facilitating novel synthetic pathways for producing highly substituted benzenesulfonamides (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).

Drug Design and Bioactivity

In drug design, the exploration of benzenesulfonamides incorporating the sulfonamide moiety highlights the compound's significance. Such studies reveal the potential of benzenesulfonamides in generating novel therapeutic agents, with specific focus on antimicrobial and antifungal activities. This underscores the compound's versatility in contributing to the development of new drugs with potential applications in treating a wide range of diseases (El-Gaby, Hassan, Hussein, Ali, Elaasser, & Faraghally, 2018).

Environmental and Agricultural Research

The metabolism of chlorsulfuron by plants, closely related to 2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide, illustrates the compound's role in agricultural science. Understanding how plants metabolize such compounds aids in the development of selective herbicides, contributing to safer and more efficient weed control methods in cereal crops. This research delineates the biological basis for the selectivity of herbicides, highlighting the potential for designing environmentally friendly agricultural chemicals (Sweetser, Schow, & Hutchison, 1982).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Sulfonamides, for example, are known to inhibit bacterial enzymes, making them useful as antibiotics .

Future Directions

Future research could involve further exploration of the biological activity of this compound, potentially leading to the development of new pharmaceuticals .

properties

IUPAC Name

2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4S/c1-13(16,12-7-4-8-19-12)9-15-20(17,18)11-6-3-2-5-10(11)14/h2-8,15-16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZRRGHJSJXJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide

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